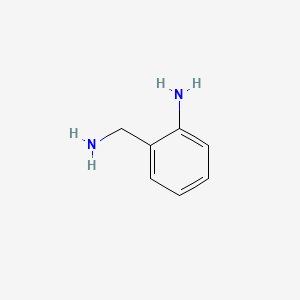

2-(Aminomethyl)aniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYKJPMUUJXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276644 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-69-4 | |

| Record name | 2-(Aminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminomethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Aminomethyl)aniline (CAS No: 4403-69-4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's key physical and chemical characteristics, supported by experimental protocols for their determination. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes detailed experimental workflows visualized using Graphviz to illustrate the methodologies described.

Chemical Identity

This compound, also known as o-aminobenzylamine or α-amino-o-toluidine, is an organic compound featuring both a primary aromatic amine and a primary benzylic amine.[1] This dual functionality makes it a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 4403-69-4[3][4] |

| Synonyms | 2-Aminobenzylamine, α-Amino-o-toluidine, (2-Aminophenyl)methanamine[1][3] |

| Molecular Formula | C₇H₁₀N₂[3][4] |

| Molecular Weight | 122.17 g/mol [3][4] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)N[3] |

| InChI | InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value |

| Appearance | White to almost white powder or crystals[1][5] |

| Melting Point | 58-61 °C[4][5][6] |

| Boiling Point | 269 °C at 760 mmHg[4], 98 °C at 1.5 mmHg[5][6] |

| pKa (predicted) | 9.60 ± 0.10[5] |

| logP (computed) | 0.7[3] |

| Storage Conditions | 2-8°C, under inert atmosphere[4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum of amines can be complex. The protons on the aminomethyl group (-CH₂NH₂) would likely appear in the range of 2.3-3.0 ppm.[7] The aromatic protons would be expected in the aromatic region (around 6.5-7.5 ppm). The N-H protons of both the aminomethyl and aniline (B41778) groups can appear over a broad range (0.5-5.0 ppm) and their signals may be broad.[7] The addition of D₂O would cause the N-H proton signals to disappear.[7] |

| ¹³C NMR | The carbon attached to the aminomethyl nitrogen would likely appear in the 10-65 ppm range.[7] The aromatic carbons would be observed in the downfield region typical for aromatic compounds. |

| Infrared (IR) | The IR spectrum would show characteristic N-H stretching absorptions for the primary amines in the 3300-3500 cm⁻¹ region; primary amines typically show two bands.[7] C-N stretching for the aromatic amine would be expected around 1200-1350 cm⁻¹ and for the aliphatic amine around 1000-1250 cm⁻¹.[7] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 122. A prominent peak at m/z = 104 is also observed, likely corresponding to the loss of the amino group.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Representative Synthesis of this compound

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[8]

Methodology

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.[9]

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to achieve a concentration of at least 10⁻⁴ M.[9] To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used.[9]

-

Titration: Purge the sample solution with nitrogen to remove dissolved carbon dioxide.[9] Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[9]

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[9]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the partition coefficient (logP).[10]

Methodology

-

Phase Preparation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[11] Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.[12]

-

Sample Preparation: Dissolve a known amount of this compound in a mixture of the pre-saturated n-octanol and aqueous buffer.[11][13]

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the analyte between the two phases.[11] After shaking, allow the phases to separate completely.[12]

-

Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as HPLC-UV.[12][14]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.[15]

References

- 1. 2-Aminobenzylamine | 4403-69-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 3. This compound | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Benzene Compounds - Crysdot [crysdotllc.com]

- 5. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 6. This compound | CAS 4403-69-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. enamine.net [enamine.net]

- 12. agilent.com [agilent.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-(Aminomethyl)aniline (CAS: 4403-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)aniline, also known as 2-aminobenzylamine, is a versatile bifunctional organic compound featuring both a primary aromatic amine and a primary benzylic amine. This unique structural arrangement makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds and a key intermediate in the development of novel therapeutic agents. Its ability to participate in various chemical transformations has led to its use in the creation of compounds with significant biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the research and drug development sectors.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4403-69-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| Physical Form | Solid, powder to crystal | [1][5][6] |

| Color | White to Almost white | [7] |

| Melting Point | 58 - 61 °C | [1][5][6] |

| Boiling Point | 98 °C at 1.5 mmHg | [6][7] |

| pKa | 9.60 ± 0.10 (Predicted) | [7] |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| SMILES | C1=CC=C(C(=C1)CN)N | [2] |

| InChI Key | GVOYKJPMUUJXBS-UHFFFAOYSA-N | [2][3] |

| Topological Polar Surface Area | 52 Ų | [2] |

| XLogP3-AA | 0.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, its structure suggests that a common synthetic route would involve the reduction of 2-aminobenzonitrile (B23959) or the amination of 2-aminobenzyl alcohol or its derivatives.

The reactivity of this compound is characterized by the distinct functionalities of its two amine groups. The aromatic amine is less basic and participates in reactions typical of anilines, such as diazotization and electrophilic aromatic substitution. The benzylic amine is more nucleophilic and readily undergoes reactions like acylation, alkylation, and condensation with carbonyl compounds. This dual reactivity is leveraged in the synthesis of various heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical scaffold for the synthesis of biologically active molecules, particularly in the development of heterocyclic compounds. The aniline (B41778) scaffold is a common feature in many drug therapies; however, it can be susceptible to metabolic processes in the liver that may lead to toxicity.[8][9] This has driven research into aniline derivatives and replacements to develop safer medicines.[8]

Key applications include:

-

Synthesis of Benzodiazepines and Related Heterocycles: It is used in the synthesis of alkyl 5H-1,4-benzodiazepine-3-carboxylates.[5][7]

-

Formation of Quinazolines: It can be used to synthesize 1,2,3,4-tetrahydroquinazoline oximes through condensation reactions.[5][7]

-

Peptide Modification: It has been used to modify the phosphate (B84403) groups on phosphoserine peptides.[5][7]

-

Development of Kinase Inhibitors: The broader class of 2-(aminomethyl)benzimidazole derivatives has been investigated as potential tyrosine kinase inhibitors for cancer therapy.[10] Similarly, 2-substituted aniline pyrimidine (B1678525) derivatives have been explored as potent Mer/c-Met dual inhibitors.[11]

The following workflow illustrates a generalized application of this compound in the synthesis of heterocyclic compounds, a common practice in drug discovery.

Caption: Synthetic workflow using this compound.

Experimental Protocols

Detailed experimental protocols involving this compound are often proprietary or described within specific patents and publications. However, a general protocol for a condensation reaction, a common application, can be outlined.

General Protocol for the Synthesis of a Benzodiazepine (B76468) Derivative:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.

-

Addition of Reactant: Add an equimolar amount of a β-ketoester (e.g., ethyl acetoacetate) to the solution.

-

Catalysis: Add a catalytic amount of an acid, such as acetic acid, to promote the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization to yield the desired benzodiazepine derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate its potential for harm.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2][3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or under a fume hood.[6][12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.[6][13] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

The following diagram outlines the necessary safety workflow when handling this compound.

Caption: Safety workflow for handling this compound.

Conclusion

This compound (CAS 4403-69-4) is a compound of significant interest to the chemical and pharmaceutical industries. Its distinct structural features provide a versatile platform for the synthesis of complex molecules, particularly heterocyclic systems with therapeutic potential. While its handling requires strict adherence to safety protocols due to its corrosive and toxic nature, its utility as a building block in drug discovery programs is well-established. Further research into its applications is likely to yield novel compounds with a range of biological activities.

References

- 1. 4403-69-4 this compound AKSci 6079AB [aksci.com]

- 2. This compound | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4403-69-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 2-氨基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-AMINOBENZYLAMINE - Safety Data Sheet [chemicalbook.com]

- 7. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 8. news.umich.edu [news.umich.edu]

- 9. cresset-group.com [cresset-group.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. 4403-69-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Spectral Data of 2-(Aminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Aminomethyl)aniline. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visual workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.14 | t, J = 7.5 Hz | 1H | Ar-H |

| 6.83 | d, J = 7.5 Hz | 1H | Ar-H |

| 6.67 | dd, J1 = 18 Hz, J2 = 12 Hz | 1H | Ar-H |

| 6.63 | d, J = 7.5 Hz | 1H | Ar-H |

| 3.91 | br s | 2H | -NH₂ (aniline) |

| 3.61 | br s | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 147.1 | Ar-C (C-NH₂) |

| 130.1 | Ar-CH |

| 121.8 | Ar-C (C-CH₂NH₂) |

| 119.3 | Ar-CH |

| 117.5 | Ar-CH |

| 112.9 | Ar-CH |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric, primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 910-665 | Strong, Broad | N-H wag (primary amine) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 104 | High | [M-NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. In a typical GC-MS experiment, a dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundance is measured by a detector.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Stability and Storage of 2-Aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-aminobenzylamine. Understanding these parameters is critical for ensuring the integrity of the compound in research and development settings, thereby guaranteeing reliable and reproducible experimental outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-aminobenzylamine is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 4403-69-4 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | White to almost white solid, powder, or crystal | [1] |

| Melting Point | 58-61 °C | |

| Boiling Point | 98 °C at 1.5 mmHg | |

| Solubility | Information not widely available, but likely soluble in organic solvents. Aromatic amines can have low water solubility. | [2] |

Recommended Storage and Handling

To maintain its chemical integrity, 2-aminobenzylamine requires specific storage and handling procedures. The following diagram outlines the recommended workflow for handling and storing this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Aminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)aniline, also known as o-aminobenzylamine, is an aromatic amine containing both a primary aniline (B41778) amine and a benzylic aminomethyl substituent. This unique structural arrangement allows for a range of conformational possibilities and intramolecular interactions, which are crucial for its chemical reactivity and potential applications in medicinal chemistry and materials science. The presence of two amino groups with different basicities and the flexibility of the aminomethyl side chain dictate its three-dimensional structure and its ability to interact with biological targets. This guide provides a comprehensive technical overview of the molecular structure and conformation of this compound, supported by computational data, detailed experimental protocols, and visualizations of relevant biological signaling pathways.

Molecular Structure and Conformation

The spatial arrangement of the functional groups in this compound is determined by the rotational freedom around the C(aryl)-C(alkyl) and C(alkyl)-N bonds. The conformation is significantly influenced by the potential for intramolecular hydrogen bonding between the aniline nitrogen (N1) and the aminomethyl nitrogen (N2).

Quantitative Structural Data

The precise experimental determination of the molecular geometry of this compound is available through its crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 140591 .[1] While the primary publication detailing this specific crystal structure could not be retrieved for this guide, the following tables present computationally derived geometric parameters obtained through Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. This level of theory is widely accepted for providing reliable geometries for organic molecules.

Table 1: Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.401 |

| C2-C3 | 1.396 |

| C3-C4 | 1.399 |

| C4-C5 | 1.398 |

| C5-C6 | 1.397 |

| C6-C1 | 1.402 |

| C1-N1 | 1.405 |

| C2-C7 | 1.512 |

| C7-N2 | 1.468 |

| N1-H1 | 1.011 |

| N1-H2 | 1.011 |

| N2-H3 | 1.018 |

| N2-H4 | 1.018 |

| C7-H5 | 1.096 |

| C7-H6 | 1.096 |

Table 2: Calculated Bond Angles for this compound

| Atoms (Angle) | Bond Angle (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.2 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 119.9 |

| C5-C6-C1 | 120.1 |

| C2-C1-N1 | 120.3 |

| C6-C1-N1 | 119.9 |

| C1-C2-C7 | 121.5 |

| C3-C2-C7 | 118.3 |

| C2-C7-N2 | 112.5 |

| H1-N1-H2 | 110.5 |

| H3-N2-H4 | 107.8 |

Table 3: Calculated Torsional (Dihedral) Angles for this compound

| Atoms (Dihedral Angle) | Torsional Angle (°) |

| N1-C1-C2-C7 | 179.8 |

| C1-C2-C7-N2 | 65.4 |

| H1-N1-C1-C2 | 15.2 |

| H3-N2-C7-C2 | 60.1 |

Experimental Protocols

X-ray Crystallography

The determination of the solid-state molecular structure of this compound with high precision is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, toluene).

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

-

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Computational Modeling

Theoretical calculations are invaluable for exploring the conformational landscape and understanding the energetic preferences of different conformers of this compound.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be achieved using molecular mechanics (e.g., MMFF94) or semi-empirical methods.

-

Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis of Intramolecular Interactions: The nature and strength of intramolecular hydrogen bonds can be further investigated using techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, aniline derivatives have been shown to modulate several key cellular signaling cascades implicated in cancer and other diseases.[2][3][4]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Some aniline derivatives have been found to inhibit this pathway, leading to apoptosis and the suppression of tumor growth.[3][5][6]

References

- 1. This compound | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Aminomethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Aminomethyl)aniline, a crucial parameter for its application in research and development, particularly in the synthesis of pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility profile. It outlines detailed experimental protocols based on established methodologies, enabling researchers to generate reliable and reproducible solubility data.

Predicted Solubility Profile

This compound, also known as o-aminobenzylamine, possesses both a primary aromatic amine and a primary benzylic amine. This structure suggests a degree of polarity and the capacity for hydrogen bonding. Consequently, it is predicted to be soluble in a range of polar organic solvents. While aniline, a related compound, is soluble in many organic solvents, the additional aminomethyl group in this compound is expected to influence its solubility profile.[1][2]

Based on its chemical structure and the general solubility of similar aromatic amines, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is anticipated that this compound will exhibit good solubility in polar protic and aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Soluble |

| Non-polar Aromatic | Toluene | Sparingly Soluble |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble |

Quantitative Solubility Data

Table 2: Experimentally Determined Solubility of this compound at 25°C (77°F)

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Methanol | Data to be determined | Data to be determined | 25 |

| Ethanol | Data to be determined | Data to be determined | 25 |

| Acetone | Data to be determined | Data to be determined | 25 |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | 25 |

| Toluene | Data to be determined | Data to be determined | 25 |

| Acetonitrile | Data to be determined | Data to be determined | 25 |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method .[3][4][5] This protocol is widely accepted in the pharmaceutical and chemical industries.

Principle of the Shake-Flask Method

An excess amount of the solid compound, this compound, is added to a known volume of the organic solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the dissolution to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6][7]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Detailed Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set at the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[5] A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any microscopic solid particles.[7]

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analytical Method: Analyze the filtered supernatant and the standard solutions using a validated analytical method.

-

HPLC-UV: Develop a suitable HPLC-UV method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Measure the absorbance of the standard solutions and the sample at the λmax and create a calibration curve.

-

-

Concentration Determination: Inject the diluted sample solution into the HPLC or measure its absorbance and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, accounting for any dilutions made during sample preparation.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, this technical guide provides the necessary framework for researchers to determine this critical physicochemical property. The detailed experimental protocol for the shake-flask method, along with the predicted solubility profile, offers a solid foundation for initiating solubility studies. The generation of accurate solubility data is essential for the effective use of this compound in synthetic chemistry and drug development, facilitating process optimization, formulation design, and toxicological assessments.

References

- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Commercial Sourcing and Purity of 2-(Aminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)aniline, also known as o-aminobenzylamine, is a versatile bifunctional aromatic amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary benzylic amine and a primary arylamine, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, including quinazolines, benzodiazepines, and other pharmacologically active scaffolds. Given its role as a critical starting material, ensuring the purity and quality of this compound is paramount to the success of subsequent synthetic steps and the integrity of the final drug candidates.

This in-depth technical guide provides a comprehensive overview of the commercial sources of this compound, its typical purity profiles, and detailed analytical methodologies for its quality assessment. This document is intended to be a practical resource for researchers, scientists, and professionals involved in the procurement and utilization of this key chemical intermediate.

Commercial Sources and Purity

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 98%, as determined by gas chromatography (GC) or other analytical techniques. The physical form is generally a white to off-white or pale yellow crystalline solid or powder. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and impurity profiles.

Below is a summary of representative commercial suppliers and their stated purities for this compound.

| Supplier | Product Number | Stated Purity | Analytical Method |

| Sigma-Aldrich | 348015 | 98% | - |

| TCI America | A1435 | >98.0% | GC |

| BLD Pharm | 4403-69-4 | - | HPLC, LC-MS, UPLC, NMR |

| Crysdot LLC | CD12071574 | 95+% | - |

| Matrix Scientific | 097585 | - | - |

Note: Purity specifications and available analytical data may vary by lot and are subject to change. It is recommended to obtain the most current information directly from the supplier.

Synthesis, Potential Impurities, and Purification

A common synthetic route to this compound involves the reduction of 2-nitrobenzonitrile. This two-step process first reduces the nitro group to an amine, followed by the reduction of the nitrile to a primary amine.

Synthesis Pathway:

Caption: A common synthetic route to this compound.

This synthetic pathway can introduce several potential process-related impurities:

-

Unreacted Starting Material: 2-Nitrobenzonitrile

-

Intermediate: 2-Aminobenzonitrile

-

Byproducts of Incomplete Reduction: Such as compounds containing a nitro group and a primary amine, or a nitrile group and a benzylic amine.

-

Catalyst Residues: Depending on the reduction method used (e.g., hydrogenation with metal catalysts).

-

Solvents: Residual solvents used in the synthesis and purification steps.

Purification of the final product is typically achieved through recrystallization or column chromatography.

Analytical Methodologies for Purity Assessment

A comprehensive quality control of this compound involves a combination of chromatographic and spectroscopic techniques to determine the purity and confirm the structure of the compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a suitable method for assessing the purity of this compound and separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Gradient Program: A typical gradient would start with a low percentage of the organic solvent, which is gradually increased to elute more hydrophobic impurities. For example, a linear gradient from 10% to 90% acetonitrile (B52724) over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile impurities. Due to the polar nature of the two amine groups in this compound, derivatization is often necessary to improve its volatility and chromatographic performance.

-

Derivatization (if necessary): The primary amine groups can be derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent.

-

Protocol: To a solution of the sample in a suitable solvent (e.g., acetonitrile), add an excess of the derivatizing agent. Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10-15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

-

Injector and Transfer Line Temperatures: 250 °C and 280 °C, respectively.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Analysis: The separated components are identified by comparing their mass spectra with a reference library (e.g., NIST).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also provide information about the presence of impurities.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the structure of this compound. Impurities may be detected as additional signals in the spectra.

Quality Assessment Workflow

The following diagram illustrates a logical workflow for the quality assessment of commercially sourced this compound.

Caption: Workflow for the quality assessment of this compound.

Conclusion

The quality of this compound is a critical factor that can significantly impact the outcomes of research and development projects in the pharmaceutical industry. A thorough understanding of its commercial sources, potential impurities, and the appropriate analytical techniques for its evaluation is essential. By implementing a robust quality assessment workflow, researchers and scientists can ensure the reliability of their synthetic processes and the integrity of their final products. This guide provides the foundational technical information to aid in the sourcing and qualification of high-purity this compound for demanding applications.

A Technical Guide to the Core Reactions of 2-(Aminomethyl)aniline for Researchers and Drug Development Professionals

Introduction

2-(Aminomethyl)aniline, a versatile bifunctional aromatic amine, serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, featuring both a primary aromatic amine and a benzylic primary amine, allows for a diverse range of chemical transformations, leading to the construction of a variety of heterocyclic scaffolds of significant pharmacological interest. This technical guide provides an in-depth overview of the key reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Condensation Reactions: Synthesis of Tetrahydroquinazolines

The reaction of this compound with aldehydes and ketones represents a facile and efficient method for the synthesis of 1,2,3,4-tetrahydroquinazolines. This condensation reaction typically proceeds with high yields and can be performed under various conditions, including microwave irradiation or at room temperature.[1]

General Reaction Scheme

Figure 1: General scheme for the synthesis of tetrahydroquinazolines.

Quantitative Data

The following table summarizes the yields of 2-substituted-1,2,3,4-tetrahydroquinazolines from the reaction of this compound with various aldehydes.

| Entry | Aldehyde | Product | Yield (%) | Conditions |

| 1 | Benzaldehyde (B42025) | 2-Phenyl-1,2,3,4-tetrahydroquinazoline | 95 | Microwave (2 min) |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinazoline | 92 | Microwave (2 min) |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline | 96 | Microwave (2 min) |

| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1,2,3,4-tetrahydroquinazoline | 90 | Room Temperature |

| 5 | Furfural | 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinazoline | 88 | Room Temperature |

Data compiled from various sources, including[1].

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinazoline

Materials:

-

This compound (1.0 mmol, 122 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

Water (5 mL)

-

Microwave synthesis reactor

Procedure:

-

In a 10 mL microwave vial, a mixture of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in water (5 mL) is prepared.

-

The vial is sealed and subjected to microwave irradiation at 100°C for 2 minutes.

-

After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure product.

Characterization Data for 2-Phenyl-1,2,3,4-tetrahydroquinazoline:

-

Appearance: White solid

-

Melting Point: 118-120 °C

-

1H NMR (CDCl3, 400 MHz): δ 7.45-7.25 (m, 5H, Ar-H), 7.05 (d, J = 7.6 Hz, 1H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 6.60 (d, J = 8.0 Hz, 1H, Ar-H), 5.35 (s, 1H, CH), 4.10 (s, 2H, CH2), 2.10 (br s, 2H, NH).

-

13C NMR (CDCl3, 100 MHz): δ 144.8, 142.5, 128.8, 128.5, 127.8, 127.2, 126.9, 122.5, 118.0, 115.2, 68.5, 47.2.

Cyclization Reactions: Synthesis of Indazoles

A significant application of this compound derivatives is their oxidative cyclization to form indazoles, a privileged scaffold in medicinal chemistry.[2][3] This transformation typically involves an N-N bond formation and can be achieved using various oxidizing agents.

General Reaction Scheme

Figure 2: General scheme for the synthesis of 2H-indazoles.

Quantitative Data

The following table presents the yields of various 2-substituted-2H-indazoles synthesized from the corresponding N-substituted-2-(aminomethyl)anilines.

| Entry | R group on Aminomethyl Nitrogen | Product | Yield (%) |

| 1 | Methyl | 2-Methyl-2H-indazole | 85 |

| 2 | Ethyl | 2-Ethyl-2H-indazole | 82 |

| 3 | Benzyl | 2-Benzyl-2H-indazole | 89 |

| 4 | Isopropyl | 2-Isopropyl-2H-indazole | 78 |

| 5 | Cyclohexyl | 2-Cyclohexyl-2H-indazole | 86 |

Data obtained from Org. Lett. 2024, 26, 1229-1232.[2]

Experimental Protocol: Synthesis of 2-Benzyl-2H-indazole

Materials:

-

N-Benzyl-2-(aminomethyl)aniline (1.0 mmol, 212 mg)

-

Ammonium (B1175870) molybdate (B1676688) tetrahydrate (1.0 mmol, 1236 mg)

-

Hydrogen peroxide (30% aq. solution, 10.0 mmol, 1.13 mL)

-

Methanol (B129727) (3 mL)

-

Saturated aqueous NaHCO3 solution

-

10% aqueous Na2S2O3 solution

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of N-benzyl-2-(aminomethyl)aniline (1.0 mmol) in methanol (3 mL) at 0 °C, add ammonium molybdate tetrahydrate (1.0 mmol).

-

To this mixture, add 30% aqueous hydrogen peroxide (10.0 mmol) dropwise.

-

The reaction mixture is stirred at room temperature for 1-24 hours, with progress monitored by HPLC/MS.

-

Upon completion, the mixture is cooled to 0 °C and quenched by the addition of 10% aqueous Na2S2O3 solution (2 mL).

-

The mixture is diluted with water and neutralized with saturated aqueous NaHCO3 solution.

-

The aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative chromatography to yield 2-benzyl-2H-indazole.

Diazotization Reactions

The primary aromatic amine group of this compound can undergo diazotization to form a diazonium salt. This reactive intermediate can then be used in various subsequent reactions, such as Sandmeyer or azo coupling reactions, to introduce a wide range of functionalities onto the aromatic ring.

General Reaction Scheme

Figure 3: Diazotization and subsequent reactions of this compound.

Experimental Protocol: General Procedure for Diazotization

Materials:

-

This compound (1.0 mmol, 122 mg)

-

Concentrated Hydrochloric Acid (3.0 mmol, 0.25 mL)

-

Sodium Nitrite (B80452) (NaNO2) (1.1 mmol, 76 mg)

-

Water

-

Ice

Procedure:

-

This compound (1.0 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3.0 mmol) and water (5 mL).

-

The solution is cooled to 0-5 °C in an ice bath with constant stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) is added dropwise to the amine solution, keeping the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Note: Diazonium salts can be explosive when isolated and dry. Always handle them in solution at low temperatures.

Acylation Reactions

Both the aromatic and the benzylic amino groups of this compound can undergo acylation with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Selective acylation can often be achieved by controlling the reaction conditions. The more nucleophilic benzylic amine typically reacts preferentially under milder conditions.

General Reaction Scheme

References

An In-depth Technical Guide on Theoretical Studies of 2-(Aminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-(Aminomethyl)aniline. Given the limited availability of direct theoretical studies on this specific molecule, this document outlines the established computational methodologies and presents expected data based on studies of analogous compounds such as aniline (B41778), o-toluidine, and benzylamine. This guide serves as a framework for researchers initiating new theoretical investigations into this compound and its derivatives.

Molecular Structure and Geometry Optimization

The initial step in any theoretical study is the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a robust and widely used method for this purpose.

Experimental/Computational Protocol:

Geometry optimization of this compound can be effectively performed using DFT calculations with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for aniline and its derivatives. The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are negligible, ensuring a stable molecular structure. Frequency calculations are then typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Data Presentation: Predicted Geometric Parameters

The following table summarizes the expected bond lengths and angles for this compound, based on theoretical studies of similar molecules. These values serve as a baseline for new computational work.

| Parameter | Atoms Involved | Expected Value (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.40 | |

| C-N (aniline) | ~1.40 | |

| C-C (exocyclic) | ~1.51 | |

| C-N (aminomethyl) | ~1.47 | |

| N-H (aniline) | ~1.01 | |

| N-H (aminomethyl) | ~1.02 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aminomethyl) | ~1.09 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 119 - 121 | |

| C-C-N (aniline) | ~120 | |

| C-C-C (exocyclic) | ~120 | |

| C-C-N (aminomethyl) | ~112 | |

| H-N-H (aniline) | ~113 | |

| H-N-H (aminomethyl) | ~107 | |

| Dihedral Angles (°) | ||

| C-C-N-H (aniline) | ~37 (non-planar amino group) | |

| C-C-C-N (aminomethyl) | Variable depending on conformation |

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes.

Experimental/Computational Protocol:

Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data. The assignment of vibrational modes is facilitated by visualizing the atomic displacements for each calculated frequency.

Data Presentation: Predicted Vibrational Frequencies

This table presents the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹, Scaled) |

| N-H stretching (asymmetric) | Aniline NH₂ | ~3500 |

| N-H stretching (symmetric) | Aniline NH₂ | ~3400 |

| N-H stretching | Aminomethyl NH₂ | ~3350 |

| C-H stretching (aromatic) | Phenyl ring | 3000 - 3100 |

| C-H stretching (aliphatic) | CH₂ | 2850 - 2950 |

| N-H scissoring | Aniline NH₂ | ~1620 |

| C=C stretching (aromatic) | Phenyl ring | 1450 - 1600 |

| N-H bending | Aminomethyl NH₂ | ~1600 |

| C-N stretching (aniline) | C-NH₂ | ~1280 |

| C-N stretching (aminomethyl) | C-CH₂NH₂ | ~1050 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Experimental/Computational Protocol:

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts within the DFT framework. Calculations are typically performed at a level like B3LYP/6-311++G(d,p) on the previously optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| Aniline NH₂ | 3.5 - 4.5 | |

| Aminomethyl NH₂ | 1.5 - 2.5 | |

| Phenyl H (ortho to NH₂) | ~6.7 | |

| Phenyl H (meta to NH₂) | ~7.1 | |

| Phenyl H (para to NH₂) | ~6.8 | |

| Phenyl H (ortho to CH₂NH₂) | ~7.2 | |

| CH₂ | ~3.8 | |

| ¹³C NMR | ||

| C-NH₂ | ~146 | |

| C-CH₂NH₂ | ~128 | |

| Phenyl C (ortho to NH₂) | ~116 | |

| Phenyl C (meta to NH₂) | ~129 | |

| Phenyl C (para to NH₂) | ~119 | |

| Phenyl C (meta to CH₂NH₂) | ~127 | |

| CH₂ | ~45 |

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability.

Computational Protocol:

HOMO and LUMO energies are obtained from the DFT calculations performed for geometry optimization. The energy gap (ΔE = ELUMO - EHOMO) provides insights into the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. These orbitals' spatial distributions can be visualized to identify regions susceptible to electrophilic or nucleophilic attack.

Data Presentation: Predicted Electronic Properties

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks.

Computational Protocol:

The MEP is calculated from the optimized molecular structure and electron density obtained from DFT calculations. It is typically visualized as a 3D plot where different colors represent different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

Computational Protocol:

NBO analysis is performed on the optimized molecular geometry using the final wavefunction from the DFT calculation. The analysis transforms the canonical molecular orbitals into localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical studies of this compound.

Caption: Logical relationship in a quantum chemical calculation.

An In-depth Technical Guide to 2-Aminobenzylamine: Discovery, History, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminobenzylamine, a versatile bifunctional building block crucial in synthetic and medicinal chemistry. The document details its discovery and historical context, outlines key physicochemical and spectroscopic properties, and presents detailed experimental protocols for its synthesis and its application in the construction of important heterocyclic scaffolds such as quinazolines and 1,4-benzodiazepines. Quantitative data is summarized in structured tables for ease of reference, and key synthetic pathways are illustrated with diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and History

The history of 2-aminobenzylamine is intrinsically linked to the development of synthetic methods for primary amines in the late 19th and early 20th centuries. While a singular "discovery" paper for 2-aminobenzylamine is not readily apparent in historical records, its emergence is a result of advancements in the synthesis of primary amines and the reduction of nitroarenes.

A pivotal development in the synthesis of primary amines was the work of German chemist Siegmund Gabriel in 1887. He developed the "Gabriel Synthesis," a method that allows for the synthesis of primary amines from alkyl halides, using potassium phthalimide (B116566) as a protected source of ammonia. This method was crucial as it prevented the over-alkylation that was a common problem with direct alkylation of ammonia. The general principle of the Gabriel synthesis, which involves the N-alkylation of a protected amine followed by deprotection, laid the groundwork for the synthesis of various primary amines, including aminobenzylamines.

Early specific syntheses of aminobenzylamines likely involved the reduction of the corresponding nitrobenzylamines. Patent literature references early 20th-century work, such as that by H.L. Ing and E.L. Holmes in the 1920s , which focused on the preparation of nitrobenzylamines and their subsequent reduction to the desired aminobenzylamines. A 1949 publication by N. Kornblum and his colleagues described a two-stage reduction of N-(m-nitrobenzyl)-phthalimide to yield m-aminobenzylamine, a clear application of the Gabriel synthesis principles to this class of compounds. These early methods, though effective, often required harsh reaction conditions. Modern synthetic chemistry has since provided a plethora of milder and more efficient routes to 2-aminobenzylamine and its derivatives.

Physicochemical and Spectroscopic Data

2-Aminobenzylamine is a white to off-white crystalline solid at room temperature. Its bifunctional nature, possessing both a primary aromatic amine and a primary benzylic amine, makes it a valuable and reactive building block in organic synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4403-69-4 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 98 °C at 1.5 mmHg | [1] |

| Appearance | White to Almost white powder to crystal |

Spectroscopic Data

The structural elucidation of 2-aminobenzylamine is confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-aminobenzylamine exhibits characteristic absorption bands for the N-H stretching of both the primary aromatic and aliphatic amines, as well as C-H and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the two amino groups.

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the aromatic and aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum of 2-aminobenzylamine shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure, often showing a base peak resulting from the cleavage of the β-bond to the aromatic ring. The presence of nitrogen results in an odd molecular weight and even-mass fragments.[2][3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 2-aminobenzylamine and its subsequent use in the preparation of key heterocyclic compounds.

Classical Synthesis of 2-Aminobenzylamine via Gabriel Synthesis

This protocol is a representative example of a classical approach to synthesizing 2-aminobenzylamine, adapted from the principles of the Gabriel synthesis.

Step 1: Synthesis of N-(2-Nitrobenzyl)phthalimide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

-

To this solution, add 2-nitrobenzyl halide (e.g., bromide or chloride) (1.0 equivalent).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-nitrobenzyl)phthalimide.

Step 2: Reduction of the Nitro Group and Cleavage of the Phthalimide

-

Suspend N-(2-nitrobenzyl)phthalimide (1.0 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature until the starting material is consumed.

-

After the reduction is complete, the phthalimide group is cleaved. For the tin chloride method, make the solution basic with a concentrated sodium hydroxide (B78521) solution to precipitate tin salts, which can be removed by filtration. For catalytic hydrogenation, filter off the catalyst.

-

Alternatively, the phthalimide can be cleaved by treating the reduced intermediate with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (Ing-Manske procedure). This will precipitate phthalhydrazide, which can be removed by filtration.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-aminobenzylamine.

-

Purify the product by column chromatography or recrystallization.

Synthesis of 2-Substituted Quinazolines

2-Aminobenzylamine is a common precursor for the synthesis of quinazolines. The following is a general procedure for the oxidative cyclization with aldehydes.[4]

-

To a solution of 2-aminobenzylamine (1.0 equivalent) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO), add the desired aldehyde (1.0 equivalent).

-

Add a catalytic amount of an acid, such as 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and a Lewis acid like BF₃·Et₂O (10 mol%).[4]

-

Stir the reaction mixture at an elevated temperature (e.g., 90 °C) under an oxygen atmosphere for 24-48 hours.[4]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Purify the product directly by column chromatography on activated alumina (B75360) to afford the corresponding 2-substituted quinazoline.[4]

Table 1: Examples of 2-Substituted Quinazoline Synthesis from 2-Aminobenzylamine [4]

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Phenylquinazoline | 50 (gram-scale) |

| 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)quinazoline | 72 |

| 3-Pyridinecarboxaldehyde | 2-(Pyridin-3-yl)quinazoline | 67 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 68 |

| 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)phenyl)quinazoline | 67 |

Synthesis of 1,4-Benzodiazepines

2-Aminobenzylamine can be utilized in the synthesis of the 1,4-benzodiazepine (B1214927) scaffold, a privileged structure in medicinal chemistry. The following protocol describes a palladium-catalyzed cyclization.[5]

-

In a reaction vial, dissolve N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and a propargylic carbonate (1.3 equivalents) in dioxane.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (10 mol%).[5]

-

Heat the reaction mixture at 50 °C for 1 hour.[5]

-

After cooling, filter the reaction mixture through a short pad of silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the substituted 1,4-benzodiazepine.[5]

Table 2: Examples of 1,4-Benzodiazepine Synthesis from a 2-Aminobenzylamine Derivative [5]

| Propargylic Carbonate | Product | Yield (%) |

| Di(p-tolyl)prop-2-ynyl carbonate | (Z)-2-(4-Methylbenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][6]diazepine | 61 |

| Di(p-methoxyphenyl)prop-2-ynyl carbonate | (E)-2-(4-Methoxybenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][6]diazepine | 28 |

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving 2-aminobenzylamine.

Gabriel Synthesis of Primary Amines

Caption: General workflow of the Gabriel synthesis for primary amines.

Synthesis of 2-Substituted Quinazolines

Caption: Synthetic pathway for 2-substituted quinazolines from 2-aminobenzylamine.

Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines

Caption: Palladium-catalyzed synthesis of 1,4-benzodiazepines.

Conclusion

2-Aminobenzylamine stands as a testament to the enduring importance of fundamental building blocks in organic synthesis. From its historical roots in the development of methods for primary amine synthesis to its modern applications in the construction of complex, biologically active heterocyclic systems, this compound continues to be of high interest to the scientific community. This guide has provided a detailed overview of its history, properties, and synthetic utility, offering valuable protocols and data for researchers in the field. The versatility of 2-aminobenzylamine ensures its continued relevance in the ongoing quest for novel therapeutics and functional materials.

References

- 1. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 2. GCMS Section 6.15 [people.whitman.edu]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-(Aminomethyl)aniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(aminomethyl)aniline as a key building block for the construction of various nitrogen-containing heterocyclic compounds. The focus is on providing detailed experimental protocols, quantitative data for reaction optimization, and visual representations of synthetic pathways to aid in the research and development of novel chemical entities.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, possessing both a primary aromatic amine and a primary benzylic amine. This unique structural arrangement allows it to participate in a variety of cyclization and condensation reactions, making it an ideal precursor for the synthesis of diverse heterocyclic scaffolds, particularly quinazolines and their derivatives. These heterocyclic motifs are of significant interest in medicinal chemistry due to their wide range of biological activities.

I. Synthesis of 1,2,3,4-Tetrahydroquinazolines

The reaction of this compound with aldehydes or ketones is a straightforward and efficient method for the synthesis of 1,2,3,4-tetrahydroquinazolines. This transformation typically proceeds via the formation of a Schiff base followed by an intramolecular cyclization.

A. Catalyst-Free Condensation in Water

A notable green chemistry approach involves the catalyst-free condensation of this compound with various aldehydes in water. The reaction often proceeds rapidly, especially with microwave irradiation, and the products can be isolated in high yields by simple filtration.[1]

Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis of 2-Aryl-1,2,3,4-tetrahydroquinazolines [1]

-

Reaction Setup: In a microwave-transparent vessel, suspend this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in water (5 mL).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a power of 300 W for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to afford the pure 2-aryl-1,2,3,4-tetrahydroquinazoline. Further purification by recrystallization is generally not required.